molecular formula C12H9ClN2O4 B5069204 {2-[(3-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid

{2-[(3-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid

Cat. No.: B5069204
M. Wt: 280.66 g/mol
InChI Key: ZXSITPRZYCEJDB-UHFFFAOYSA-N
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Description

The compound “{2-[(3-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also contains a benzoyl group and an acetic acid group .


Molecular Structure Analysis

The molecular structure of “this compound” is quite complex due to the presence of several functional groups. The oxazole ring provides a rigid, planar structure, while the benzoyl and acetic acid groups add additional complexity .


Chemical Reactions Analysis

The compound “this compound” would likely undergo a variety of chemical reactions. The oxazole ring, for example, is known to participate in various reactions, including nucleophilic substitutions and electrophilic additions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of the polar oxazole ring and the acetic acid group would likely make the compound soluble in polar solvents .

Safety and Hazards

The safety and hazards associated with “{2-[(3-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid” are not clear from the search results. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

2-[2-[(3-chlorobenzoyl)amino]-1,3-oxazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c13-8-3-1-2-7(4-8)11(18)15-12-14-9(6-19-12)5-10(16)17/h1-4,6H,5H2,(H,16,17)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSITPRZYCEJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CO2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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